2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole
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Overview
Description
2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole is a heterocyclic compound that features a fused benzene and imidazole ring system with furan and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with 5,6-dimethoxy-1,2-diaminobenzene in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
2-(Furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group, which may alter its reactivity and applications.
2-(Furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione: Contains an anthraquinone moiety, making it useful as a colorimetric and fluorometric sensor.
Uniqueness: 2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(furan-2-yl)-5,6-dimethoxy-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2O3/c1-16-11-6-8-9(7-12(11)17-2)15-13(14-8)10-4-3-5-18-10/h3-7H,1-2H3,(H,14,15) |
InChI Key |
BKLORPBSWAIQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CO3)OC |
Origin of Product |
United States |
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